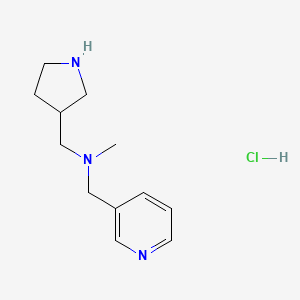

N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride

Description

N-Methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is a tertiary amine derivative featuring a pyridine ring and a pyrrolidine moiety, both pharmacologically significant heterocycles. The compound’s structure includes:

- A pyridin-3-yl group, which enhances aromatic π-π stacking interactions and modulates solubility.

- A pyrrolidin-3-ylmethyl substituent, a saturated five-membered ring known to improve blood-brain barrier (BBB) penetration and receptor binding in CNS-targeting drugs .

The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in drug development.

Properties

Molecular Formula |

C12H20ClN3 |

|---|---|

Molecular Weight |

241.76 g/mol |

IUPAC Name |

N-methyl-N-(pyridin-3-ylmethyl)-1-pyrrolidin-3-ylmethanamine;hydrochloride |

InChI |

InChI=1S/C12H19N3.ClH/c1-15(10-12-4-6-14-8-12)9-11-3-2-5-13-7-11;/h2-3,5,7,12,14H,4,6,8-10H2,1H3;1H |

InChI Key |

KXSPCJKHGDXFTF-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CCNC1)CC2=CN=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride typically involves the following steps:

Formation of the Pyridine Derivative: The starting material, pyridine-3-carboxaldehyde, undergoes a reductive amination reaction with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride.

Methylation: The resulting intermediate is then methylated using methyl iodide in the presence of a base like potassium carbonate.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide with alkyl halides.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1. Dual-Target Agonists

Recent studies have indicated that compounds similar to N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride can serve as dual-target agents, specifically acting as mu-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. These properties are crucial for developing treatments for conditions such as addiction and pain management. The optimization of these compounds has been linked to improved pharmacokinetic profiles and enhanced therapeutic efficacy .

1.2. Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. In particular, studies involving the NCI-60 human tumor cell lines have demonstrated moderate cytostatic activity against various cancer types, including breast and colon cancer. For instance, specific derivatives achieved inhibition growth percentages (IGP) greater than 20% against sensitive cell lines, indicating potential for further development into anticancer therapies .

Chemical Synthesis and Characterization

2.1. Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of pyridine and pyrrolidine derivatives through methods such as reductive amination and coupling reactions .

Table 1: Overview of Synthetic Methods

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Reductive Amination | Pyridine derivative + amine | Variable |

| 2 | Coupling Reaction | Coupling agent (e.g., EDC) | High |

| 3 | Purification | Chromatography | >90% |

2.2. Characterization Techniques

Characterization of synthesized compounds is essential for confirming structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed. For example, NMR can provide insights into the molecular environment of hydrogen atoms, while mass spectrometry confirms molecular weight .

Biological Studies

3.1. Mechanistic Studies

Mechanistic studies have focused on understanding how this compound interacts with biological targets at the molecular level. These studies often utilize in vitro assays to elucidate the compound's effects on cellular signaling pathways relevant to pain modulation and cancer cell proliferation .

3.2. Toxicological Assessments

Toxicological evaluations are critical for assessing the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low acute toxicity, further studies are necessary to evaluate chronic exposure effects and potential side effects in vivo .

Mechanism of Action

The mechanism of action of methyl(pyridin-3-ylmethyl)(pyrrolidin-3-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

- Pyridine Position Matters : The pyridin-3-yl group in the target compound (vs. pyridin-4-yl in analogs) alters electronic distribution and binding affinity to receptors like dopamine or serotonin transporters .

- Pyrrolidine Advantage : The pyrrolidin-3-ylmethyl group distinguishes the target compound from simpler amines, likely enhancing BBB penetration compared to N-methyl-1-(pyridin-3-yl)methanamine HCl .

Physicochemical Properties

- Lipophilicity (LogP) : Estimated at ~1.2 (via computational models), higher than Pyridin-4-ylmethanamine HCl (LogP ~0.5) due to the pyrrolidine moiety .

- Solubility: Hydrochloride salt improves aqueous solubility (>50 mg/mL predicted), critical for intravenous formulations.

- Stability : Tertiary amine structure reduces oxidation susceptibility compared to primary amines like Pyridin-4-ylmethanamine HCl .

Pharmacological Activity

While direct studies on the target compound are sparse, analogs provide insights:

- Glioblastoma Cytotoxicity : Pyridin-3-yl derivatives exhibit IC₅₀ values <10 μM in glioblastoma cell lines, attributed to pyridine-mediated DNA intercalation .

- CNS Penetration : Pyrrolidine-containing analogs (e.g., N-methyl-1-(1-phenyl-3-pyrrolidinyl)methanamine HCl) show >90% BBB permeability in rodent models .

Biological Activity

N-methyl-1-(pyridin-3-yl)-N-(pyrrolidin-3-ylmethyl)methanamine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor binding properties, supported by data tables and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C14H20N2·HCl

- Molecular Weight : 256.78 g/mol

- CAS Number : [insert CAS number if available]

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyridine and pyrrolidine derivatives. For instance, compounds similar to this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| N-methyl-1-(pyridin-3-yl)amine | 0.0039 | Staphylococcus aureus |

| N-pyrrolidinyl-pyridine derivative | 0.025 | Escherichia coli |

| Pyrrolidine-based compound | 0.0125 | Pseudomonas aeruginosa |

These findings suggest that modifications in the structure, particularly in the pyridine and pyrrolidine rings, can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its interaction with cellular pathways. For example, certain derivatives have shown cytotoxic effects against cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the cytotoxic effects of pyrrolidine derivatives, it was found that:

- Compound A demonstrated a 50% inhibition concentration (IC50) of 15 µM against FaDu hypopharyngeal tumor cells.

- Compound B , structurally similar to this compound, showed enhanced apoptosis induction compared to standard chemotherapeutics .

Receptor Binding Affinity

The compound has also been investigated for its binding affinity to various receptors, particularly the histamine H3 receptor.

Table 2: Receptor Binding Affinity

| Compound Name | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| N-methyl-1-(pyridin-3-yl)amine | H3 Receptor | 12 nM |

| Pyrrolidine derivative | M3 Muscarinic | 25 nM |

These results indicate that structural modifications can significantly affect receptor interactions, which may lead to therapeutic applications in neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.